Isocyanocyclopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Multicomponent Reactions for Heterocycles Construction

Scientific Field: Organic Chemistry, Heterocyclic Compounds

Application Summary: Isocyanides have a long history and high versatility, and they have been used widely in various research fields, especially in multicomponent synthesis.

Methods of Application: The in situ generation and capturing synthetic protocols avoid environmental exposure and thus would be the sustainable alternative for the conventional use of isocyanides.

Visible-Light Photocatalytic Activity in Oxidative Functionalization

Scientific Field: Organic Chemistry, Photocatalysis

Application Summary: Isocyanides have been harnessed as visible-light photocatalysts in the α-amino C(sp3) H functionalization.

Methods of Application: The three-component cross-dehydrogenative coupling of aromatic tertiary amines with isocyanides and water leads to amide products under very mild conditions in high yields and with a good substrate scope.

The Isocyanide SN2 Reaction

Scientific Field: Organic Chemistry, Nucleophilic Substitution

Application Summary: Isocyanides act as versatile nucleophiles in SN2 reactions with alkyl halides.

Methods of Application: The methods used were parallel reactions in 96, 48, and 24-well format, parallel heating in a metal block, parallel TLC analytics, and stacked injection into SFC.

Results or Outcomes: This novel 3-component process accommodates various isocyanide and electrophile structures, functional groups, scalability, late-stage drug modifications, and complex compound synthesis.

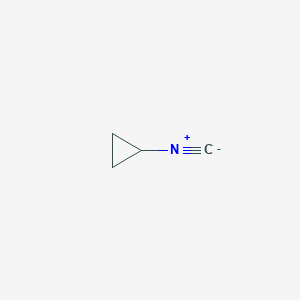

Isocyanocyclopropane is a unique organic compound characterized by its cyclopropane ring structure with an isocyanide functional group. The molecular formula for isocyanocyclopropane is C₄H₅N, where the isocyanide group (-N≡C) is attached to one of the carbon atoms in the cyclopropane ring. This compound exhibits significant strain due to the three-membered ring, which can influence its chemical reactivity and stability.

There is no current research available on the mechanism of action of cyclopropyl isocyanide in biological systems or its interaction with other compounds.

As with most unknown organic compounds, it's advisable to handle cyclopropyl isocyanide with caution due to potential hazards.

- Limited data: The absence of specific data on its properties makes it difficult to assess its toxicity, flammability, or reactivity definitively.

- General precautions: Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, safety glasses, and working in a fume hood.

Future Research Directions

Given the limited research on cyclopropyl isocyanide, potential future directions include:

- Exploring synthesis methods to obtain the compound in larger quantities for further study.

- Characterizing its physical and chemical properties, including melting point, boiling point, and spectroscopic data.

- Investigating its reactivity in various chemical reactions, including cycloadditions and reactions with other functional groups.

- Examining its potential applications in organic synthesis or materials science.

- Nucleophilic Additions: The isocyanide can react with nucleophiles, leading to the formation of new compounds through nucleophilic attack on the carbon of the -N≡C group.

- Cycloadditions: Isocyanocyclopropane can engage in cycloaddition reactions, forming larger cyclic structures or fused rings.

- Ring Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to more stable products .

Isocyanides, including isocyanocyclopropane, are known for their diverse biological activities. Research indicates that compounds containing isocyanide groups exhibit:

- Antimicrobial Properties: They have been shown to possess antibacterial and antifungal activities.

- Antitumor Activity: Some derivatives demonstrate cytotoxic effects against various cancer cell lines.

- Insecticidal Effects: Isocyanides can act as effective insecticides and acaricides .

The synthesis of isocyanocyclopropane can be achieved through several methods:

- Cyclopropanation Reactions: Cyclopropanes can be synthesized via cyclopropanation techniques using diazo compounds or alkenes with suitable reagents.

- Isocyanide Formation: The isocyanide group can be introduced through reactions involving isocyanides and appropriate electrophiles or by utilizing isocyanoacetates.

- Multicomponent Reactions: Recent advancements have shown that isocyanides can participate in multicomponent reactions to generate complex structures incorporating cyclopropanes .

Isocyanocyclopropane and its derivatives find applications in various fields:

- Pharmaceuticals: Due to their biological activities, they are explored as potential drug candidates for treating infections and cancers.

- Agricultural Chemicals: Their insecticidal properties make them suitable for developing new pesticides.

- Material Science: The unique properties of isocyano compounds are being investigated for use in advanced materials and polymers .

Studies on the interactions of isocyanides with biological targets reveal their potential as enzyme inhibitors and modulators. For instance, they have been shown to interact with metalloproteins and cytochrome P450 enzymes, influencing metabolic pathways . This interaction profile highlights their significance in medicinal chemistry.

Several compounds share structural features or functional groups with isocyanocyclopropane. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isocyanoacetate | Acetic derivative | Used in organic synthesis; less strained than cyclopropanes. |

| Phenylisocyanide | Aromatic derivative | Exhibits different reactivity patterns due to aromatic stabilization. |

| 2-Isocyano-3-methylbutane | Aliphatic derivative | Shows distinct biological activity compared to cyclic counterparts. |

Uniqueness of Isocyanocyclopropane

Isocyanocyclopropane stands out due to its combination of a highly strained cyclopropane ring and an isocyano functional group, which imparts unique reactivity and biological properties not found in its analogs. This makes it a valuable compound for further research in organic synthesis and medicinal chemistry .

The nucleophilic substitution reactions of isocyanocyclopropane represent a fundamental class of chemical transformations characterized by the attack of electron-rich species on the electron-deficient carbon atom of the isocyanide functional group. These reactions proceed through distinctive mechanistic pathways that distinguish them from conventional nucleophilic substitution reactions [1] [2] [3].

The isocyanide functional group in isocyanocyclopropane exhibits unique electronic properties that make it susceptible to nucleophilic attack. The carbon atom of the isocyanide group possesses a formal positive charge due to the resonance structure $$ \text{R-N}^+=\text{C}^- \leftrightarrow \text{R-N}^-=\text{C}^+ $$, making it electrophilic in nature. This electrophilic character is further enhanced by the strain energy inherent in the cyclopropane ring system, which can influence the electronic distribution and reactivity of the isocyanide group [4] [5].

The mechanism of nucleophilic substitution in isocyanocyclopropane typically follows a bimolecular nucleophilic substitution (SN2) pathway. The nucleophile approaches the carbon atom of the isocyanide group from the backside, forming a trigonal bipyramidal transition state. This process results in the formation of a nitrilium ion intermediate, which represents a key species in the overall reaction mechanism [1] [6].

The nitrilium ion intermediate is characterized by a linear arrangement of atoms around the central carbon, with the nitrogen atom bearing a formal positive charge. This intermediate is stabilized through resonance with the cyclopropane ring system, which can donate electron density through hyperconjugation effects. The stability of the nitrilium ion is crucial for the overall reaction pathway, as it determines the rate and selectivity of the subsequent transformations [2] [3].

Following the formation of the nitrilium ion, water or other nucleophiles can attack the electrophilic carbon center, leading to the hydrolysis of the intermediate and the formation of amide products. This hydrolysis process involves the nucleophilic addition of water to the nitrilium ion, followed by proton transfer reactions that result in the formation of the final amide product [1] [2].

The stereochemical outcome of these nucleophilic substitution reactions is often governed by the geometric constraints imposed by the cyclopropane ring. The rigid three-membered ring system restricts the conformational flexibility of the molecule, leading to specific stereochemical preferences in the transition state. This stereochemical control is particularly important in the synthesis of chiral compounds, where the cyclopropane ring can serve as a stereodirecting element [3] [7].

Cycloaddition Chemistry

[4+1] Heterocyclization Pathways

The [4+1] cycloaddition reactions of isocyanocyclopropane represent a powerful synthetic methodology for the construction of five-membered heterocyclic systems. These reactions involve the formal addition of the isocyanide carbon to a four-atom π-system, resulting in the formation of nitrogen-containing heterocycles with diverse structural motifs [8] [9] [10].

The mechanistic pathway for [4+1] cycloaddition typically begins with the coordination of the isocyanide to a Lewis acid catalyst, which activates the carbon-nitrogen triple bond toward nucleophilic attack. The four-atom π-system then undergoes nucleophilic addition to the activated isocyanide, forming a zwitterionic intermediate. This intermediate subsequently undergoes intramolecular cyclization to generate the five-membered heterocyclic product [8] [11].

The electronic properties of the cyclopropane ring play a crucial role in determining the reactivity and selectivity of these cycloaddition reactions. The ring strain energy of the cyclopropane system can influence the electronic distribution within the molecule, affecting the nucleophilic character of the isocyanide carbon. Additionally, the geometric constraints imposed by the three-membered ring can control the stereochemical outcome of the cycloaddition process [9] [10].

Recent studies have demonstrated that isocyanocyclopropane can participate in [4+1] cycloaddition reactions with a wide range of conjugated systems, including oxadienes, azadienes, and various heterocyclic compounds. The reaction conditions and catalyst systems can be tailored to achieve high selectivity for specific heterocyclic products, making this methodology particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates [8] [11].

Transition State Analysis of Ring-Expansion Reactions

The ring-expansion reactions of isocyanocyclopropane involve the breaking of carbon-carbon bonds within the cyclopropane ring, coupled with the formation of new bonds that result in larger ring systems. These transformations are characterized by complex transition states that require detailed theoretical analysis to understand the underlying mechanisms [12] [13] [14].

Computational studies using density functional theory (DFT) and multireference methods have provided valuable insights into the transition state structures and energetics of these ring-expansion reactions. The calculations reveal that the transition states typically involve significant geometric distortions of the cyclopropane ring, with substantial lengthening of the breaking carbon-carbon bonds [12] [14].

The analysis of transition state structures indicates that the ring-expansion process often proceeds through a concerted mechanism, where bond breaking and bond formation occur simultaneously. However, the degree of synchronicity can vary depending on the specific reaction conditions and the nature of the participating species. In some cases, the reaction may proceed through a stepwise mechanism involving discrete intermediates [13] [14].

The energetics of the ring-expansion reactions are strongly influenced by the relief of ring strain energy associated with the opening of the cyclopropane ring. The high strain energy of the three-membered ring system (approximately 27 kcal/mol) provides a significant driving force for these transformations, making them thermodynamically favorable despite the formation of larger ring systems [15] [16].

The stereochemical outcome of ring-expansion reactions is determined by the geometry of the transition state and the orbital interactions between the reacting species. The calculations show that the preferred transition state geometry is often influenced by secondary orbital interactions, which can lead to specific stereochemical preferences in the final products [12] [14].

Radical-Mediated Transformation Mechanisms

The radical-mediated transformations of isocyanocyclopropane represent a distinct class of reactions that proceed through the generation and subsequent reactions of radical intermediates. These mechanisms are characterized by the formation of imidoyl radicals, which serve as key reactive species in the overall transformation pathway [17] [18] [19].

The initiation of radical-mediated reactions typically involves the homolytic cleavage of bonds adjacent to the isocyanide functional group or the addition of external radical species to the molecule. The resulting radical intermediates can undergo various transformations, including hydrogen atom abstraction, radical addition reactions, and cyclization processes [17] [19].

The formation of imidoyl radicals occurs through the addition of carbon-centered radicals to the isocyanide carbon atom. This process results in the formation of a nitrogen-centered radical that is delocalized over the carbon-nitrogen π-system. The imidoyl radical intermediate is characterized by significant resonance stabilization, which influences its reactivity and selectivity in subsequent transformations [18] [19].

The cyclopropane ring system can participate in radical-mediated transformations through ring-opening reactions that generate alkyl radicals. These ring-opening processes are driven by the relief of ring strain energy and can lead to the formation of linear radical intermediates that can undergo further transformations [20] [16].

The stereochemical control in radical-mediated reactions is often challenging due to the planar geometry of radical intermediates. However, the rigid cyclopropane ring system can provide some degree of stereochemical control through conformational restrictions and the influence of substituent effects [21] [22].

Photochemical Isomerization Pathways

The photochemical isomerization of isocyanocyclopropane and related cyclopropane derivatives represents a fascinating area of research that involves the light-induced rearrangement of molecular structures. These processes are characterized by the absorption of photons leading to electronic excitation, followed by bond reorganization and the formation of isomeric products [23] [24] [25].

The photochemical behavior of cyclopropane derivatives is strongly influenced by the electronic properties of the substituents and the geometric constraints imposed by the three-membered ring. The absorption of ultraviolet light leads to electronic excitation, which can populate various excited states including singlet and triplet manifolds [23] [26] [27].

Studies on related cyclopropane derivatives have demonstrated that photoisomerization can proceed through multiple mechanistic pathways, including bond rotation, ring-opening, and rearrangement reactions. The specific pathway depends on the electronic properties of the excited states and the potential energy surfaces that govern the reaction [24] [28] [29].

The photoisomerization of (cyanomethylene)cyclopropane, a structural analog of isocyanocyclopropane, has been studied in detail using matrix isolation techniques and theoretical calculations. The results indicate that the photochemical transformation involves the rearrangement of the cyclopropane ring to form methylenecyclopropane derivatives, demonstrating the potential for photochemical ring reorganization in these systems [23] [26].

The mechanism of photoisomerization typically involves the initial electronic excitation followed by internal conversion or intersystem crossing to populate reactive excited states. The excited state species can then undergo bond cleavage, rotation, or rearrangement processes that lead to the formation of isomeric products [27] [30].

The stereochemical outcome of photochemical isomerization reactions is often governed by the geometry of the excited state species and the potential energy surfaces that connect the reactants and products. Computational studies have identified conical intersections and minimum energy crossing points that play crucial roles in determining the reaction pathways and product distributions [27] [24].

XLogP3

GHS Hazard Statements

H225 (95.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant